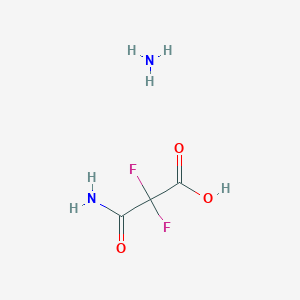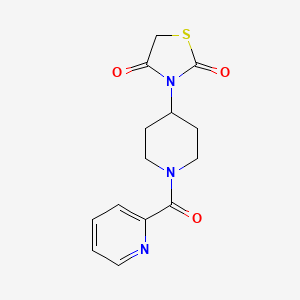
3-Amino-2,2-difluoro-3-oxopropanoic acid;azane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2,2-difluoro-3-oxopropanoic acid;azane is a small molecule . It belongs to the class of organic compounds known as carboxylic acids, which are compounds containing a carboxylic acid group with the formula -C(=O)OH .
Synthesis Analysis
The synthesis of difluoroalkanes like 3-Amino-2,2-difluoro-3-oxopropanoic acid can be achieved by fluorination or substitution . For instance, the combination of sulfuryl fluoride and Me4NF enables a room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters .Molecular Structure Analysis
The molecular formula of this compound is C3H3F2NO3 . Its average mass is 139.058 Da and its monoisotopic mass is 139.008102 Da .Aplicaciones Científicas De Investigación
Synthesis and Applications in Peptidomimetic Chemistry
A study by Guarna et al. (2002) detailed the synthesis of a novel enantiopure γ/δ-amino acid with a 3-aza-6,8-dioxabicyclo[3.2.1]octane structure derived from tartaric acid and α-amino acetophenone. This rigid skeleton amino acid could find applications in organic and peptidomimetic synthesis. Two synthetic strategies were explored, one enabling multigram scale preparation of the amino acid (Guarna et al., 2002).
Alzheimer's Disease Research
In a 2006 study, Aisen et al. explored 3-amino-1-propanesulfonic acid (3APS) as a potential treatment for Alzheimer's disease. This compound binds to amyloid β, a toxic protein associated with Alzheimer's, and showed safety and tolerability in a Phase II study. Although the compound did not significantly impact vital signs or laboratory test values, it reduced CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).
Coordination Chemistry with Main-Group Elements
Stahl (2000) reviewed the coordination chemistry of bis(amido)cyclodiphosph(III)azanes, discussing the structures and syntheses of bicyclic and tricyclic main-group bis(amido)cyclodiphosph(III)azane compounds. The review provided an overview of structural trends and potential applications, indicating the significance of these compounds in the field of coordination chemistry (Stahl, 2000).
Surface Functionalization Applications
Smith and Chen (2008) addressed the issue of loss of surface functionality in 3-aminopropylsilane-functionalized silica surfaces. They explored different types of aminosilanes for silanization and examined the hydrolytic stability of the resulting layers, which has implications in various applications involving surface functionalization (Smith & Chen, 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
3-amino-2,2-difluoro-3-oxopropanoic acid;azane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2NO3.H3N/c4-3(5,1(6)7)2(8)9;/h(H2,6,7)(H,8,9);1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJDEIDNUIEQFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)O)(F)F)N.N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,4,7-Trimethyl-6-[3-(2-piperidin-1-ylethoxy)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2859820.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2859821.png)
![3-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2859823.png)

![6-Tert-butyl-2-[1-(pyrazine-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2859825.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-(2-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2859827.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide](/img/structure/B2859828.png)
![N-cyclohexyl-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2859832.png)
![2-[(4-Cyclohexylsulfanyl-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B2859835.png)